2-Phenyl substituted imidazotriazinones represent a class of heterocyclic organic compounds gaining interest for their potential therapeutic applications. [] These compounds are characterized by a central imidazotriazinone ring system with a phenyl group attached at the 2-position. The structure often includes various substituents on the phenyl ring and imidazotriazinone core, contributing to a range of pharmacological activities.
The molecular structure of 2-phenyl substituted imidazotriazinones comprises the central heterocyclic imidazotriazinone ring with a phenyl ring at the 2-position. [] This core structure allows for diverse modifications through substitutions on both the phenyl ring and the imidazotriazinone moiety. For example, the compound "1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one" likely features a fluorine atom at the para position of the phenyl ring, a piperidine-1-sulfonyl group at the meta position, and an oxadiazole ring linked through a sulfur atom to the ethanone side chain. This level of structural complexity allows for fine-tuning the molecule's physicochemical properties and biological activity.
2-phenyl substituted imidazotriazinones, specifically those containing a sulfamoyl group on the phenyl ring, have been identified as potent and selective inhibitors of phosphodiesterases (PDEs). [] These enzymes are responsible for hydrolyzing cyclic nucleotides like cyclic guanosine monophosphate (c-GMP) and cyclic adenosine monophosphate (c-AMP). By inhibiting PDEs, these compounds can increase intracellular levels of c-GMP, leading to various physiological effects, such as smooth muscle relaxation and vasodilation.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4